Levomedetomidine-13C,d3 (hydrochloride)
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Overview
Description
Levomedetomidine-13C,d3 (hydrochloride) is a compound that is isotopically labeled with carbon-13 and deuterium. It is a derivative of Levomedetomidine, which is known for its sedative and analgesic properties. The isotopic labeling makes it particularly useful in scientific research, especially in the fields of pharmacokinetics and drug metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Levomedetomidine-13C,d3 (hydrochloride) involves the incorporation of stable heavy isotopes of hydrogen (deuterium) and carbon (carbon-13) into the Levomedetomidine molecule. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed. the general approach involves the use of isotopically labeled precursors and standard organic synthesis techniques .
Industrial Production Methods
Industrial production of Levomedetomidine-13C,d3 (hydrochloride) follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of specialized equipment to handle isotopically labeled compounds and ensure high purity and yield. The production methods are optimized to meet regulatory standards and ensure consistency in the final product .
Chemical Reactions Analysis
Types of Reactions
Levomedetomidine-13C,d3 (hydrochloride) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
Levomedetomidine-13C,d3 (hydrochloride) has several scientific research applications:
Pharmacokinetics: Used as a tracer to study the absorption, distribution, metabolism, and excretion of drugs.
Drug Metabolism: Helps in understanding the metabolic pathways and identifying metabolites.
Clinical Mass Spectrometry: Used as an internal standard for accurate quantitation in mass spectrometry.
Metabolic Flux Analysis: Assists in studying metabolic pathways and fluxes in biological systems
Mechanism of Action
Levomedetomidine-13C,d3 (hydrochloride) exerts its effects by binding to alpha-2 adrenoceptors. This binding inhibits the release of norepinephrine, leading to sedative and analgesic effects. The compound acts on both central and peripheral alpha-2 receptors, inducing a state of sedation and reducing pain signal transmission .
Comparison with Similar Compounds
Similar Compounds
Dexmedetomidine: Another alpha-2 adrenoceptor agonist with similar sedative and analgesic properties.
Medetomidine: A racemic mixture containing both dexmedetomidine and levomedetomidine.
Clonidine: An alpha-2 adrenoceptor agonist used for its antihypertensive and sedative effects
Uniqueness
Levomedetomidine-13C,d3 (hydrochloride) is unique due to its isotopic labeling, which makes it particularly valuable in research applications. The incorporation of carbon-13 and deuterium allows for precise tracking and quantitation in pharmacokinetic and metabolic studies .
Properties
Molecular Formula |
C13H17ClN2 |
---|---|
Molecular Weight |
240.75 g/mol |
IUPAC Name |
5-[(1R)-2,2,2-trideuterio-1-(2,3-dimethylphenyl)(213C)ethyl]-1H-imidazole;hydrochloride |
InChI |
InChI=1S/C13H16N2.ClH/c1-9-5-4-6-12(10(9)2)11(3)13-7-14-8-15-13;/h4-8,11H,1-3H3,(H,14,15);1H/t11-;/m1./s1/i3+1D3; |
InChI Key |
VPNGEIHDPSLNMU-JRNCIYKXSA-N |
Isomeric SMILES |
[2H][13C]([2H])([2H])[C@H](C1=CC=CC(=C1C)C)C2=CN=CN2.Cl |
Canonical SMILES |
CC1=C(C(=CC=C1)C(C)C2=CN=CN2)C.Cl |
Origin of Product |
United States |
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